SPC 839

Catalog No.
S543648
CAS No.
219773-55-4
M.F
C18H14N4O3S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPC 839

CAS Number

219773-55-4

Product Name

SPC 839

IUPAC Name

1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21)

InChI Key

GZGLPBNOIFLLRE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

SPC-839

Canonical SMILES

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4

Description

The exact mass of the compound 1-(5-Methoxy-2-thiophen-2-yl-quinazolin-4-ylamino)-3-methyl-pyrrole-2,5-dione is 366.0787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPC 839, known chemically as 2-[(4-methylphenyl)thio]-N-(4-pyridinyl)-N'-(4-pyrimidinyl)hydrazine-1-carboxamide, is a small molecule compound with the CAS number 219773-55-4. It is recognized primarily for its role as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 signaling pathways. These pathways are crucial in various cellular processes, including inflammation, cell proliferation, and apoptosis. SPC 839 has garnered attention due to its potential therapeutic applications in treating diseases characterized by aberrant activation of these pathways, such as cancer and inflammatory disorders .

SPC 839 functions by inhibiting specific kinases involved in the signaling cascades of activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells. The compound exhibits a high affinity for IκB kinase beta (IKK-2), with an IC50 value of approximately 0.008 μM, indicating its potency in blocking the phosphorylation events that activate these transcription factors . The inhibition of these kinases prevents the translocation of transcription factors to the nucleus, thereby reducing the expression of target genes associated with inflammation and tumorigenesis.

The biological activity of SPC 839 is primarily linked to its ability to modulate inflammatory responses and cellular proliferation. By inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1, SPC 839 can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . Furthermore, studies have indicated that SPC 839 may enhance the permeability of certain cellular membranes, facilitating better drug delivery and efficacy in therapeutic applications .

SPC 839 can be synthesized through a multi-step organic synthesis process involving the coupling of various aromatic and heterocyclic compounds. The general synthetic route includes:

  • Formation of Hydrazine Derivative: Reacting a suitable hydrazine precursor with an appropriate carboxylic acid to form the hydrazine-1-carboxamide structure.
  • Thioether Formation: Introducing a thioether group via nucleophilic substitution on an activated aromatic ring.
  • Pyridine and Pyrimidine Substitution: Incorporating pyridine and pyrimidine moieties through electrophilic aromatic substitution or coupling reactions.

The detailed reaction conditions, including temperature, solvents, and catalysts, are critical for optimizing yield and purity .

SPC 839 has potential applications in various fields, including:

  • Cancer Therapy: By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, SPC 839 may reduce tumor growth and metastasis.
  • Anti-inflammatory Treatments: The compound's ability to downregulate pro-inflammatory cytokines positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Drug Development: Its favorable pharmacokinetic properties make SPC 839 a valuable lead compound for developing new therapeutics targeting similar pathways.

Interaction studies have demonstrated that SPC 839 effectively competes with other substrates at the binding sites of IKK-2 and related kinases. This competitive inhibition is crucial for understanding its mechanism of action against various diseases involving dysregulated signaling pathways. Moreover, studies have shown that SPC 839 can alter gene expression profiles associated with inflammatory responses, indicating its potential role in modulating immune system activity .

SPC 839 shares structural and functional similarities with several other compounds that also target nuclear factor kappa-light-chain-enhancer of activated B cells or activator protein 1 pathways. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMechanism of ActionUnique Features
SPC 839219773-55-4IKK-2 InhibitorHigh potency (IC50 = 0.008 μM)
Selinexor163521-12-8XPO1 InhibitorTargets exportin-1 for nuclear transport inhibition
Curcumin458-37-7NF-kB InhibitorNatural compound with anti-inflammatory properties
Bay 11-708519563-10-7IKK InhibitorNon-selective IKK inhibitor
Parthenolide20554-84-1NF-kB InhibitorDerived from natural sources; anti-cancer properties

SPC 839's specificity for IKK-2 over other kinases distinguishes it from some broader-spectrum inhibitors like Bay 11-7085, making it a promising candidate for targeted therapies with potentially fewer side effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

366.07866149 g/mol

Monoisotopic Mass

366.07866149 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1FZ8P93E0

Other CAS

219773-55-4

Dates

Modify: 2024-02-18
1: Verstrepen L, Beyaert R. Receptor proximal kinases in NF-κB signaling as potential therapeutic targets in cancer and inflammation. Biochem Pharmacol. 2014 Dec 15;92(4):519-29. doi: 10.1016/j.bcp.2014.10.017. Epub 2014 Nov 7. Review. PubMed PMID: 25449604.
2: Ye N, Ding Y, Wild C, Shen Q, Zhou J. Small molecule inhibitors targeting activator protein 1 (AP-1). J Med Chem. 2014 Aug 28;57(16):6930-48. doi: 10.1021/jm5004733. Epub 2014 May 27. PubMed PMID: 24831826; PubMed Central PMCID: PMC4148154.
3: Park CH, Lee C, Yang JS, Joe BY, Chun K, Kim H, Kim HY, Kang JS, Lee JI, Kim MH, Han G. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2655-60. doi: 10.1016/j.bmcl.2014.04.058. Epub 2014 Apr 24. PubMed PMID: 24813730.

Explore Compound Types